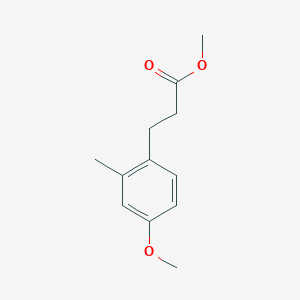

Methyl 3-(4-methoxy-2-methylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-methoxy-2-methylphenyl)propanoate is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 3-(4-methoxy-2-methylphenyl)propanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxy-2-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(4-methoxy-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxy-2-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: 3-(4-methoxy-2-methylphenyl)propanoic acid or 3-(4-methoxy-2-methylphenyl)propanone.

Reduction: 3-(4-methoxy-2-methylphenyl)propanol.

Substitution: Products like 3-(4-nitro-2-methylphenyl)propanoate or 3-(4-bromo-2-methylphenyl)propanoate.

Scientific Research Applications

Methyl 3-(4-methoxy-2-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and ester group play crucial roles in its binding affinity and reactivity. Pathways involved may include enzymatic hydrolysis to release the active acid form, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

- Methyl 3-(4-methylphenyl)propanoate

- Methyl 3-(4-hydroxyphenyl)propanoate

Uniqueness

Methyl 3-(4-methoxy-2-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Biological Activity

Methyl 3-(4-methoxy-2-methylphenyl)propanoate, also known by its CAS number 849586-52-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C11H14O3. It features a propanoate moiety linked to a methoxy-substituted aromatic ring, which is crucial for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 12 µg/mL, indicating potent activity comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Potential

Research has explored the anticancer properties of this compound, particularly against breast and colon cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways. In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, concentrations as low as 20 µM led to significant cell death after 48 hours of treatment .

The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. It may inhibit key signaling pathways, leading to reduced tumor growth and enhanced apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results confirmed its ability to disrupt bacterial cell membranes, leading to cell lysis. This was particularly noted in Gram-positive bacteria, where the compound exhibited a higher degree of effectiveness compared to Gram-negative strains .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptotic cells in treated tumors, supporting its potential as an anticancer agent .

Properties

IUPAC Name |

methyl 3-(4-methoxy-2-methylphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-8-11(14-2)6-4-10(9)5-7-12(13)15-3/h4,6,8H,5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVSYHSLONKQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.